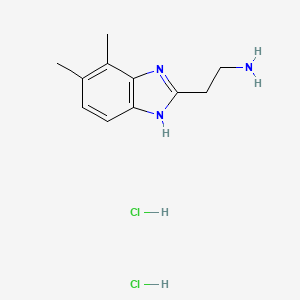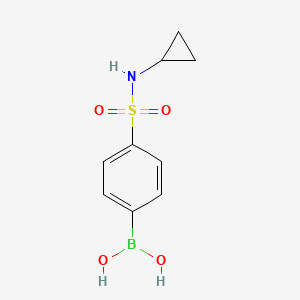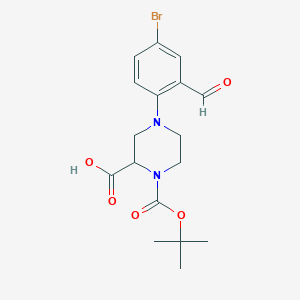
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
描述
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid , often abbreviated as BFCP , is a chemical compound with a complex structure. It belongs to the class of piperazine derivatives and contains both aromatic and aliphatic moieties. The compound’s chirality arises from the (S)-configuration at the 4-position of the phenyl ring.
Synthesis Analysis
The synthesis of BFCP involves several steps, including bromination, formylation, and piperazine ring formation. Researchers have reported various synthetic routes, but a common approach includes the following:
Bromination : Starting with 4-bromophenol, bromination occurs at the para position using a suitable brominating agent (e.g., N-bromosuccinimide). This yields 4-bromo-phenol.
Formylation : The formylation step introduces the formyl group (-CHO) at the ortho position of the brominated phenol. This can be achieved using Vilsmeier–Haack reagent or other formylation methods.
Piperazine Ring Formation : The final step involves the reaction of the formylated bromophenol with tert-butoxycarbonyl (Boc)-protected piperazine. The Boc group serves as a protecting group for the piperazine nitrogen. Acidic hydrolysis removes the Boc group, yielding BFCP.
Molecular Structure Analysis
BFCP’s molecular formula is C₁₈H₂₀BrN₃O₅ . Let’s examine its structural features:
- The central piperazine ring contains two nitrogen atoms, one of which is part of the carboxylic acid group.
- The brominated phenyl ring is attached to the piperazine nitrogen.
- The tert-butoxycarbonyl (Boc) group shields the other nitrogen atom.
Chemical Reactions Analysis
BFCP can participate in various chemical reactions:
- Hydrolysis : Removal of the Boc group under acidic conditions.
- Amide Formation : Reaction with amines to form amides.
- Esterification : Reaction with alcohols to form esters.
Physical And Chemical Properties Analysis
- Melting Point : BFCP typically melts around 150-160°C .
- Solubility : It is moderately soluble in organic solvents (e.g., dichloromethane, acetone) but less soluble in water.
- Stability : BFCP is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
安全和危害
- Toxicity : Limited toxicity data are available. Handle with caution.
- Hazardous Reactions : Avoid contact with strong oxidizing agents.
- Personal Protective Measures : Use appropriate protective gear (gloves, eyewear) when handling BFCP.
未来方向
Future research should focus on:
- Biological Activity : Investigate BFCP’s potential as a drug candidate.
- Structure-Activity Relationships : Explore modifications to enhance its properties.
- Synthetic Optimization : Develop more efficient synthetic routes.
属性
IUPAC Name |
4-(4-bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-12(18)8-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKRWXXMNRYVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid](/img/structure/B1417772.png)
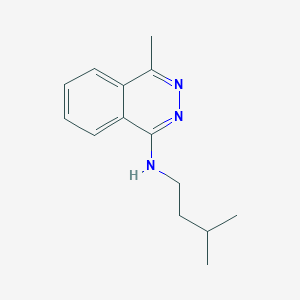
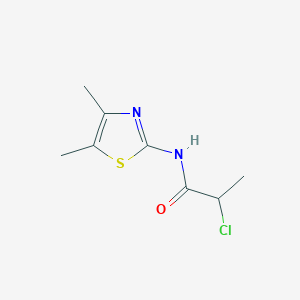
![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)
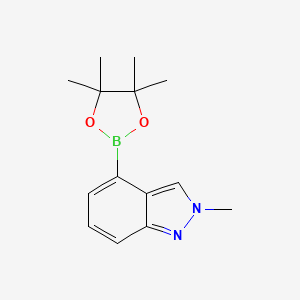
![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)
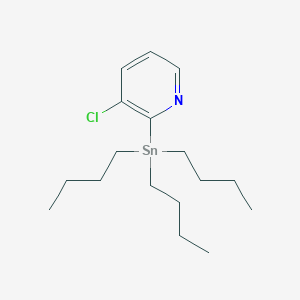
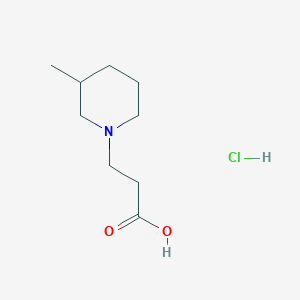
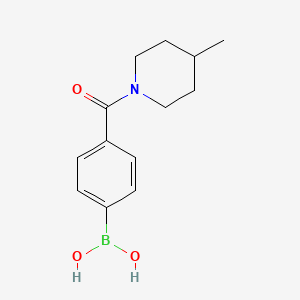
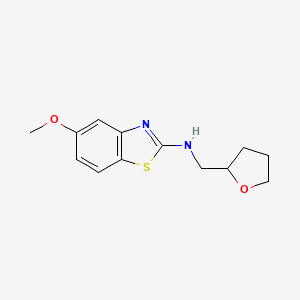
![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)
